molecular formula C12H23BO3 B3325978 4,4,5,5-tetramethyl-2-((tetrahydro-2H-pyran-4-yl)methyl)-1,3,2-dioxaborolane CAS No. 2249826-22-8

4,4,5,5-tetramethyl-2-((tetrahydro-2H-pyran-4-yl)methyl)-1,3,2-dioxaborolane

Cat. No.: B3325978
CAS No.: 2249826-22-8
M. Wt: 226.12
InChI Key: IPGDTKLIAIPNJO-UHFFFAOYSA-N
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Description

4,4,5,5-tetramethyl-2-((tetrahydro-2H-pyran-4-yl)methyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a tetrahydro-2H-pyran-4-ylmethyl group, which is a six-membered ring containing oxygen.

Mechanism of Action

Target of Action

The primary targets of (4-Tetrahydropyranyl)methylboronic Acid Pinacol Ester are organic synthesis processes, particularly those involving the Suzuki–Miyaura coupling . This compound is a type of organoboron compound, which are highly valuable building blocks in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of boron from the compound . This process is crucial in the transformation of the compound into a broad range of functional groups .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway is a carbon–carbon bond-forming reaction that is widely used in organic synthesis . The compound’s interaction with this pathway results in the formation of diverse molecules with high enantioselectivity .

Pharmacokinetics

It’s known that the compound is stable and easy to purify . The compound’s stability is a significant factor that influences its bioavailability .

Result of Action

The compound’s action results in the formation of diverse molecules with high enantioselectivity . These molecules are crucial in various organic synthesis processes . Additionally, the compound’s action can lead to the formal anti-Markovnikov hydromethylation of alkenes, a valuable but unknown transformation .

Action Environment

The action of (4-Tetrahydropyranyl)methylboronic Acid Pinacol Ester is influenced by environmental factors such as air and moisture . These factors can affect the compound’s stability, which in turn influences its action, efficacy, and stability .

Preparation Methods

The synthesis of 4,4,5,5-tetramethyl-2-((tetrahydro-2H-pyran-4-yl)methyl)-1,3,2-dioxaborolane can be achieved through several synthetic routes. One common method involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with tetrahydro-2H-pyran-4-ylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Chemical Reactions Analysis

4,4,5,5-tetramethyl-2-((tetrahydro-2H-pyran-4-yl)methyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(oxan-4-ylmethyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)9-10-5-7-14-8-6-10/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGDTKLIAIPNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2249826-22-8
Record name 4,4,5,5-tetramethyl-2-[(oxan-4-yl)methyl]-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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